molecular formula C27H35Cl2N2OPRuS B6289714 dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane CAS No. 1799824-01-3

dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane

Cat. No.: B6289714
CAS No.: 1799824-01-3
M. Wt: 638.6 g/mol
InChI Key: BGIPUOHPPYUDDX-UHFFFAOYSA-L
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Description

Dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane is a complex organometallic compound. It is known for its unique coordination chemistry and potential applications in catalysis and medicinal chemistry. The compound features a ruthenium center coordinated with two chlorine atoms, a triphenylphosphane ligand, and a bidentate ligand derived from N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane typically involves the following steps:

    Preparation of the Ruthenium Precursor: Ruthenium trichloride is often used as the starting material. It is reduced to ruthenium dichloride using a suitable reducing agent such as hydrogen gas or a hydride donor.

    Ligand Coordination: The bidentate ligand N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine is synthesized separately and then introduced to the ruthenium center under inert atmosphere conditions. This step often requires heating and stirring to ensure complete coordination.

    Addition of Triphenylphosphane: Triphenylphosphane is added to the reaction mixture, and the solution is typically refluxed to facilitate the coordination of the phosphane ligand to the ruthenium center.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and atmosphere) ensures high yield and purity. Solvent extraction and crystallization techniques are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to higher oxidation states.

    Reduction: Reduction reactions can reduce the ruthenium center to lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.

Major Products

    Oxidation: Higher oxidation state ruthenium complexes.

    Reduction: Lower oxidation state ruthenium complexes.

    Substitution: New ruthenium complexes with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions.

Biology

    Medicinal Chemistry:

Medicine

    Drug Development: Research is ongoing to explore its use in targeted drug delivery systems and as a therapeutic agent.

Industry

    Material Science: The compound is investigated for its role in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism by which dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane exerts its effects involves coordination to target molecules, facilitating electron transfer, and catalyzing specific reactions. The ruthenium center acts as the active site, while the ligands modulate the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphine oxide
  • Dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylarsine

Uniqueness

  • Ligand Structure : The presence of N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine provides unique steric and electronic properties.
  • Reactivity : The combination of ligands results in distinct reactivity patterns compared to similar compounds.

This detailed article provides a comprehensive overview of dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C9H20N2OS.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-13-9-3-10-2-4-11-5-7-12-8-6-11;;;/h1-15H;10H,2-9H2,1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIPUOHPPYUDDX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNCCN1CCOCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35Cl2N2OPRuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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